molecular formula C14H9F3N2S B14199043 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline CAS No. 920520-33-8

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline

Cat. No.: B14199043
CAS No.: 920520-33-8
M. Wt: 294.30 g/mol
InChI Key: LMPNKXKRMDWQSZ-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline is an organic compound that features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a trifluoromethyl-substituted aromatic aldehyde under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the aniline group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The benzothiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzothiazole ring.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group attached to a benzoic acid moiety instead of an aniline.

Uniqueness

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline is unique due to the combination of the trifluoromethyl group and the benzothiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

920520-33-8

Molecular Formula

C14H9F3N2S

Molecular Weight

294.30 g/mol

IUPAC Name

4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]aniline

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)9-3-6-12-11(7-9)19-13(20-12)8-1-4-10(18)5-2-8/h1-7H,18H2

InChI Key

LMPNKXKRMDWQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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